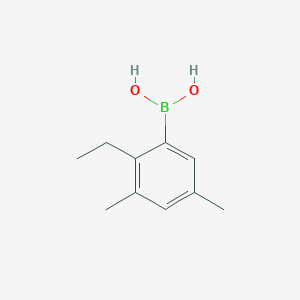

(2-Ethyl-3,5-dimethylphenyl)boronic acid

Übersicht

Beschreibung

(2-Ethyl-3,5-dimethylphenyl)boronic acid is an organic compound belonging to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly notable for its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-3,5-dimethylphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and consistency of the product .

Analyse Chemischer Reaktionen

3.1. Suzuki Cross-Coupling Reaction

One of the most significant reactions involving (2-Ethyl-3,5-dimethylphenyl)boronic acid is the Suzuki cross-coupling reaction. In this reaction, the boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base to form a biaryl compound.

Mechanism Overview :

-

Oxidative Addition : The aryl halide undergoes oxidative addition to the palladium catalyst.

-

Transmetalation : The boronic acid transfers its aryl group to the palladium complex.

-

Reductive Elimination : The biaryl product is formed as the palladium returns to its original oxidation state.

Table 2: Reaction Conditions for Suzuki Cross-Coupling

| Reactants | Base | Solvent | Yield (%) |

|---|---|---|---|

| This compound + Aryl Halide | K₂CO₃ | Dioxane | Up to 70% |

| This compound + Aryl Halide | NaOH | Water | Variable |

3.2. Metathesis Reactions

Metathesis reactions involving this compound can also occur, particularly in the formation of boronate esters. These reactions are characterized by the exchange of boronate groups between different boronic acids or esters.

Key Findings :

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

(2-Ethyl-3,5-dimethylphenyl)boronic acid is primarily utilized in the Suzuki-Miyaura coupling reaction, which is pivotal for synthesizing biaryl compounds. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the construction of complex organic molecules. The mechanism involves several steps:

- Oxidative Addition : The palladium catalyst interacts with the aryl halide.

- Transmetalation : The boronic acid transfers its aryl group to the palladium.

- Reductive Elimination : The final product is formed as the palladium returns to its zero oxidation state.

Biological Sensors

Due to its ability to form reversible covalent bonds with diols, this compound is explored for developing biosensors. These sensors can detect sugars and other biomolecules by exploiting the specific interactions between boronic acids and diol-containing compounds.

Pharmaceutical Development

The compound has potential applications in drug design and development. Boronic acids are known for their ability to inhibit proteasomes and have shown anticancer activity. For instance, bortezomib, a boronic acid derivative, is used in multiple myeloma treatment. Research indicates that modifying bioactive molecules with boronic acid groups can enhance their pharmacokinetic properties and selectivity.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (2-Ethyl-3,5-dimethylphenyl)boronic acid primarily involves its ability to form covalent bonds with other molecules. In the Suzuki-Miyaura coupling reaction, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The boron atom in the compound acts as a Lewis acid, facilitating the formation of these bonds .

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic Acid

- 3,5-Dimethylphenylboronic Acid

- 4-Ethylphenylboronic Acid

Comparison: (2-Ethyl-3,5-dimethylphenyl)boronic acid is unique due to the presence of both ethyl and dimethyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers different steric and electronic properties, making it suitable for specific applications in organic synthesis .

Biologische Aktivität

(2-Ethyl-3,5-dimethylphenyl)boronic acid is a notable member of the boronic acid family, recognized for its versatile applications in organic synthesis and potential biological activities. This compound is particularly significant in the context of biochemical reactions, especially in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This article delves into the biological activity of this compound, exploring its mechanisms of action, cellular effects, and potential applications in scientific research.

Overview of this compound

- Chemical Structure : The compound features a boron atom bonded to a hydroxyl group and an aromatic ring with ethyl and dimethyl substituents.

- Molecular Formula : C11H15B O2

- CAS Number : 1310403-92-9

Target and Mode of Action

The primary target of this compound is the palladium catalyst utilized in Suzuki-Miyaura coupling reactions. The compound interacts with palladium through a process known as transmetalation, where it facilitates the transfer of organic groups from boron to palladium. This mechanism is essential for forming biaryl compounds.

Biochemical Pathways

The compound primarily influences biochemical pathways associated with carbon-carbon bond formation. It interacts with various enzymes and proteins involved in these pathways, potentially altering their activity through reversible covalent bonding. This interaction can affect metabolic flux and influence overall reaction efficiency.

Interaction with Biomolecules

This compound can influence cellular functions by interacting with biomolecules such as sugars, amino acids, and proteins. These interactions may lead to alterations in cell signaling pathways and gene expression.

Molecular Mechanism

As a Lewis acid, this compound forms reversible covalent complexes with biomolecules containing hydroxyl or amino groups. This property allows it to participate in various biochemical reactions and may impact cellular metabolism.

Pharmacokinetics

Boronic acids are generally characterized by their stability and ease of preparation. They are considered environmentally benign, which makes them suitable for various applications in both laboratory and industrial settings. The pharmacokinetic profile of this compound suggests efficient transport and distribution within biological systems through interactions with transporters and binding proteins.

Applications in Scientific Research

This compound has several significant applications:

- Organic Synthesis : It is extensively used in synthesizing complex organic molecules via Suzuki-Miyaura coupling.

- Biological Sensors : Due to its ability to form reversible bonds with diols, it is explored for developing sensors that detect sugars and other biomolecules.

- Pharmaceutical Development : Its unique properties make it valuable in creating pharmaceuticals and agrochemicals.

Comparative Analysis with Similar Compounds

| Compound | Key Features |

|---|---|

| Phenylboronic Acid | Basic structure; lacks substituents affecting reactivity |

| 3,5-Dimethylphenylboronic Acid | Similar structure; different steric properties |

| 4-Ethylphenylboronic Acid | Varies in electronic properties due to different substituents |

Case Studies and Research Findings

Recent studies have highlighted the versatile applications of this compound:

- Enantioselective Reactions : Research demonstrated that this compound could facilitate allylboration reactions effectively across various substrates, yielding high enantioselectivity .

- Biochemical Pathway Modulation : Investigations into its interactions with cellular components revealed potential impacts on metabolic pathways involving sugar recognition and enzyme modulation.

- Cytotoxicity Assessments : While specific studies on cytotoxic effects remain limited, preliminary investigations suggest that boronic acids can influence cell viability through their interactions with critical cellular machinery .

Eigenschaften

IUPAC Name |

(2-ethyl-3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-4-9-8(3)5-7(2)6-10(9)11(12)13/h5-6,12-13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSSTSAFZVXTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1CC)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659370 | |

| Record name | (2-Ethyl-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310403-92-9 | |

| Record name | (2-Ethyl-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.